molecular formula C11H15NO3 B15219097 2-(3-Amino-4-methylphenoxy)ethyl acetate

2-(3-Amino-4-methylphenoxy)ethyl acetate

Cat. No.: B15219097
M. Wt: 209.24 g/mol
InChI Key: FIDVCPKEYWLZAV-UHFFFAOYSA-N
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Description

2-(3-Amino-4-methylphenoxy)ethyl acetate is a substituted ethyl acetate derivative characterized by a phenoxy group at position 3 of the benzene ring, bearing an amino (-NH₂) substituent, and a methyl (-CH₃) group at position 4. The ethyl acetate moiety is linked via an oxygen atom to the phenoxy group, forming an ester functional group. The compound’s synthesis likely involves regioselective aromatic substitution and esterification steps, similar to the preparation of Ethyl-2-(4-Aminophenoxy) Acetate described in , which employs X-ray crystallography and density functional theory (DFT) for structural validation .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-(3-amino-4-methylphenoxy)ethyl acetate

InChI

InChI=1S/C11H15NO3/c1-8-3-4-10(7-11(8)12)15-6-5-14-9(2)13/h3-4,7H,5-6,12H2,1-2H3

InChI Key

FIDVCPKEYWLZAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC(=O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-methylphenoxy)ethyl acetate typically involves the reaction of 3-amino-4-methylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is typically isolated through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-methylphenoxy)ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Amino-4-methylphenoxy)ethyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-methylphenoxy)ethyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl-2-(4-Aminophenoxy) Acetate

  • Structure: Differs in the position of the amino group (para-substituted at C4 vs. meta-substituted at C3) and lacks the methyl group.
  • Properties : Demonstrated utility as a precursor for dual GK/PPARγ activators. X-ray and Hirshfeld analyses confirm planar geometry and intermolecular hydrogen bonding, enhancing crystallinity .

Ethyl 2-[(3-Methylphenyl)amino]acetate

  • Structure: Contains an acetamide linkage (-NH-C(O)-O-) instead of a phenoxy-ester group.

Ethyl 2-Phenylacetoacetate

  • Structure : Features a ketone group adjacent to the ester, forming a β-ketoester.
  • Properties: Used as a synthetic intermediate for heterocycles; the keto-enol tautomerism enhances reactivity in condensation reactions .

2-[2,4-Difluoro-3-[[2-fluoro-5-(3-fluorophenyl)phenyl]methylamino]phenoxy]acetamide (Compound II(l))

  • Properties : Likely exhibits enhanced metabolic stability compared to ester derivatives due to the amide group .

Toxicity Profiles

  • Ethyl Acetate Derivatives: Ethyl acetate itself shows developmental toxicity in zebrafish (EC₅₀ = 0.15%, LC₅₀ = 0.2%) . Substituted derivatives like this compound may exhibit reduced toxicity due to steric and electronic modifications.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications References
This compound C₁₁H₁₅NO₄ 225.24 Ester, amino, methyl, phenoxy Potential GK/PPARγ activator precursor Inferred
Ethyl-2-(4-Aminophenoxy) Acetate C₁₀H₁₃NO₄ 211.21 Ester, amino, phenoxy Dual GK/PPARγ activator precursor
Ethyl 2-[(3-methylphenyl)amino]acetate C₁₁H₁₅NO₂ 193.24 Ester, acetamide, methyl High lipophilicity (XLogP3 = 2.6)
Ethyl 2-Phenylacetoacetate C₁₂H₁₄O₃ 206.24 β-ketoester Synthetic intermediate for heterocycles
Compound II(l) (from ) C₂₂H₁₇F₃N₂O₃ 438.38 Amide, fluoro, phenoxy Enhanced metabolic stability

Research Findings and Implications

  • Structural Insights: X-ray and DFT studies on Ethyl-2-(4-Aminophenoxy) Acetate reveal planar geometry and hydrogen-bonding networks critical for crystallinity and stability, suggesting similar behavior in the target compound .
  • Toxicity Mitigation: Substituting ethyl acetate with bulky groups (e.g., methylphenoxy) may reduce adverse effects observed in zebrafish embryos .
  • Kinetic Properties : Ethyl acetate derivatives exhibit variable extraction kinetics in enzymatic assays (e.g., AST and ALP activities), implying that substituent positioning influences solubility and interaction with biomolecules .

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